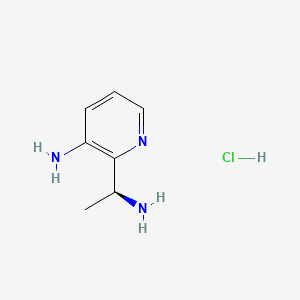

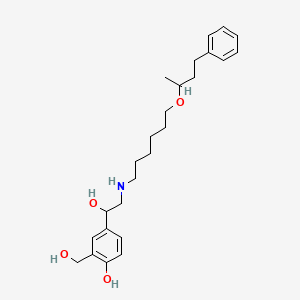

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

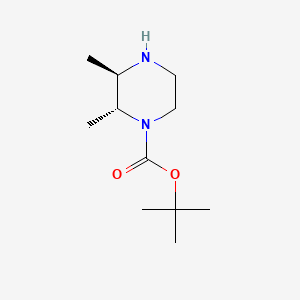

4,5-Dimethoxy-2-methylbenzeneethanamine Hydrochloride is a biochemical used for proteomics research . It is a phenethylamine derivative .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 231.71900 . Other physical and chemical properties such as density, melting point, boiling point, and flash point were not available in the search results.Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

In analytical chemistry, derivatives of dimethoxybenzene, similar to 4,5-dimethoxy-2-methylbenzeneethanamine, are used in developing sensitive and selective assays. For instance, McLellan and Thornalley (1992) describe a method involving derivatisation of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline, which can be analyzed using liquid chromatography with spectrophotometric and fluorimetric detection. This method is significant for assaying methylglyoxal in chemical and biological systems, showcasing the utility of dimethoxybenzene derivatives in complex analytical procedures (McLellan & Thornalley, 1992).

Synthetic Chemistry Applications

In synthetic chemistry, these compounds are valuable intermediates for constructing complex molecular structures. Huang et al. (2004) demonstrated the use of 3,4-dimethoxybenzeneethanamine in a one-pot Bischler–Napieralski reaction, followed by oxidative coupling, to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinolines and (±)-Glaucine, highlighting the compound's role in efficient synthetic pathways (Huang et al., 2004).

Medical Intermediate Synthesis

Zhimin (2003) reported the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate used in treating psychosis, demonstrating the potential of dimethoxybenzene derivatives in pharmaceutical synthesis. This underscores the relevance of these compounds in developing therapeutic agents (Zhimin, 2003).

Exploratory Chemical Synthesis

Furthermore, Trachsel's (2003) work on synthesizing 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, which act as potent 5-HT2A/C ligands, exemplifies the exploration of dimethoxybenzene derivatives for understanding structure-activity relationships in medicinal chemistry (Trachsel, 2003).

Propiedades

IUPAC Name |

2-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBURCHEUUMLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCN)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

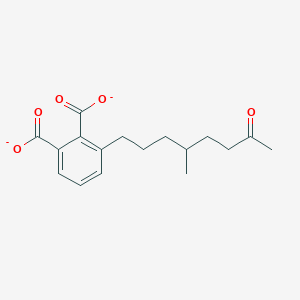

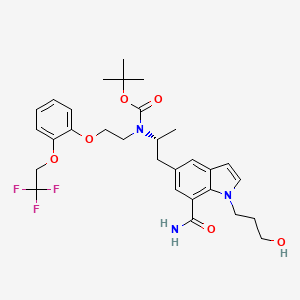

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)